molecular formula C16H18ClN3O2 B2963600 6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 847398-37-2

6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2963600
CAS No.: 847398-37-2
M. Wt: 319.79
InChI Key: ZRUFOPMDXTUDQG-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by the presence of an azepane ring, a chlorophenyl group, and a tetrahydropyrimidine-dione structure

Scientific Research Applications

6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the tetrahydropyrimidine-dione core: This can be synthesized through condensation reactions involving urea or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application and the biological system . For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride
  • 2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

Uniqueness

6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(azepan-1-yl)-3-(4-chlorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-12-5-7-13(8-6-12)20-15(21)11-14(18-16(20)22)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUFOPMDXTUDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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